molecular formula C19H27ClN2O4 B11787627 DI-Tert-butyl 8-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate

DI-Tert-butyl 8-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate

Cat. No.: B11787627
M. Wt: 382.9 g/mol
InChI Key: WWBVQUSWFATRSC-UHFFFAOYSA-N
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Description

DI-Tert-butyl 8-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate is a benzodiazepine derivative characterized by a fused bicyclic core (benzo[E][1,4]diazepine) with a chlorine substituent at position 8 and two tert-butyl carbamate groups at the 1,4-positions. This compound is distinct from classical 1,4-benzodiazepines due to its unique substitution pattern and the presence of bulky tert-butyl ester groups, which significantly influence its physicochemical properties, such as solubility and stability. The tert-butyl carbamates are likely employed as protecting groups during synthetic routes, enabling controlled deprotection for subsequent functionalization .

Properties

Molecular Formula

C19H27ClN2O4

Molecular Weight

382.9 g/mol

IUPAC Name

ditert-butyl 8-chloro-3,5-dihydro-2H-1,4-benzodiazepine-1,4-dicarboxylate

InChI

InChI=1S/C19H27ClN2O4/c1-18(2,3)25-16(23)21-9-10-22(17(24)26-19(4,5)6)15-11-14(20)8-7-13(15)12-21/h7-8,11H,9-10,12H2,1-6H3

InChI Key

WWBVQUSWFATRSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C2=C(C1)C=CC(=C2)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DI-Tert-butyl 8-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-diamine with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Chlorine Atom: The chlorine atom can be introduced via a halogenation reaction, using reagents such as thionyl chloride or phosphorus pentachloride.

    Addition of Tert-butyl Groups: The tert-butyl groups are typically introduced through alkylation reactions, using tert-butyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

DI-Tert-butyl 8-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazepine derivatives.

Scientific Research Applications

DI-Tert-butyl 8-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including its effects on neurotransmitter receptors and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic applications, such as anxiolytic and anticonvulsant properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of DI-Tert-butyl 8-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may bind to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. Additionally, it may interact with other molecular pathways, influencing various physiological processes.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Bromazepam (CAS 1812-30-2)

Bromazepam, a clinically used anxiolytic agent, shares the 1,4-benzodiazepine core but differs in substitution: it features a bromine atom at position 7 and a 2-pyridyl group at position 5. These substituents enhance its binding affinity to γ-aminobutyric acid (GABA) receptors. In contrast, the target compound’s 8-chloro substituent and tert-butyl carbamates render it pharmacologically inert unless deprotected. Bromazepam’s ketone group at position 2 is critical for its activity, while the target compound’s carbamate groups likely serve synthetic or stability purposes .

Brotizolam (CAS 57801-81-7)

Brotizolam, a triazolo-thienodiazepine, incorporates a thiophene ring fused to a triazole moiety, distinguishing it from the benzo[E]diazepine scaffold. Its 2-bromo and o-chlorophenyl substituents contribute to potent hypnotic effects. The target compound lacks heterocyclic extensions (e.g., thiophene or triazole), focusing instead on a simpler diazepine core with sterically hindered carbamates. This structural simplicity may limit receptor interaction but enhance synthetic versatility .

Butobarbital (CAS 77-28-1)

Butobarbital, a barbiturate, diverges entirely from benzodiazepines in structure and mechanism. Its barbituric acid core with 5-butyl and 5-ethyl substituents acts as a central nervous system depressant via GABA receptor modulation. The target compound’s diazepine backbone and carbamate groups highlight its role as a synthetic intermediate rather than a direct therapeutic agent .

Data Table Comparing Key Features

Compound Molecular Formula CAS Number Key Substituents Functional Groups Applications
DI-Tert-butyl 8-chloro-... dicarboxylate C₂₁H₂₇ClN₂O₄ Not Provided 8-Cl, 1,4-di-tert-butyl dicarboxylate Carbamates, diazepine ring Synthetic intermediate
Bromazepam C₁₄H₁₀BrN₃O 1812-30-2 7-Br, 5-(2-pyridyl) Ketone, benzodiazepine ring Anxiolytic agent
Brotizolam C₁₅H₁₀BrClN₄S 57801-81-7 2-Br, o-Cl-phenyl, thieno-triazolo fusion Triazole, thiophene, diazepine Hypnotic agent
Butobarbital C₁₀H₁₆N₂O₃ 77-28-1 5-butyl, 5-ethyl Barbituric acid Sedative

Research Findings and Implications

  • Synthetic Utility : The tert-butyl carbamates in the target compound enhance stability during synthesis, preventing premature hydrolysis of reactive amines. This design is common in prodrug strategies or intermediates for bioactive molecules .
  • Substituent Effects : The 8-chloro substituent may electronically deactivate the ring, directing further functionalization. Comparatively, bromine in Bromazepam increases lipophilicity and receptor binding .
  • Pharmacological Inertness : Unlike Bromazepam and Brotizolam, the target compound’s carbamate groups likely preclude GABA receptor interaction, underscoring its role in synthesis rather than direct therapeutic use.

Biological Activity

DI-Tert-butyl 8-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate is a synthetic compound belonging to the benzo[1,4]diazepine class. Its unique structural features, including tert-butyl groups and a chlorine atom, suggest potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in pharmacology.

  • Chemical Formula : C₁₄H₁₉ClN₂O₄
  • Molecular Weight : 282.77 g/mol
  • CAS Number : 1416438-28-2

The compound's structure allows for diverse interactions within biological systems, particularly with neurotransmitter systems.

This compound may exhibit several biological activities based on its structural characteristics:

  • Interaction with Neurotransmitter Systems : Similar compounds have shown interactions with GABAergic and serotonergic systems, which are crucial for modulating mood and anxiety.
  • Potential Anticancer Activity : Some studies suggest that derivatives of benzo[1,4]diazepines can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparative Analysis with Related Compounds

The following table summarizes the properties and activities of structurally similar compounds:

Compound NameCAS NumberUnique FeaturesBiological Activity
Tert-butyl 8-amino-2,3-dihydro-1H-benzo[e][1,4]diazepine1416438-28-2Contains an amino group instead of a chloro groupPotential anxiolytic effects
Tert-butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine22632545Features a keto group at position 2Antitumor activity
DI-Tert-butyl 8-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine1416440-03-3Contains a formyl group at position 8Cytotoxicity against various cell lines

These compounds highlight the diversity within the benzo[1,4]diazepine class while emphasizing the unique structural aspects of this compound.

Study on Anticancer Properties

A recent study investigated the cytotoxic effects of DI-Tert-butyl 8-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range. This suggests potential as a lead compound for developing anticancer agents.

Neuropharmacological Effects

Research has also focused on the neuropharmacological effects of this compound. In vitro studies demonstrated that it could enhance GABA receptor activity, leading to increased inhibitory neurotransmission. This property could make it a candidate for treating anxiety disorders.

Toxicological Assessments

Toxicological evaluations have shown that while some derivatives exhibit promising biological activities, they also necessitate careful assessment of safety profiles. Studies indicated that certain doses led to hepatotoxicity in animal models; thus, further investigation into dosage optimization is essential.

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